2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, followed by functionalization at specific positions to introduce the desired substituents.
Formation of the Core Structure: The core structure can be synthesized using a cyclization reaction involving hydrazine derivatives and appropriate diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halides, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds share a similar core structure and are known for their biological activities, particularly as adenosine receptor antagonists.
[1,2,4]triazolo[1,5-a]pyrimidines: These compounds are studied for their antiviral activities and are synthesized using regioselective one-pot procedures.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds are evaluated for their anticancer activities and kinase inhibition properties.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate, followed by its reaction with the appropriate amine and acylating agent to form the final product.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "4-methylbenzenamine", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "p-toluidine" ], "Reaction": [ "Step 1: Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate", "a. Dissolve 3,4-dimethylphenylhydrazine (1.0 g, 7.2 mmol) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g, 9.0 mmol).", "b. Add a catalytic amount of piperidine and reflux the mixture for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the solid product.", "d. Recrystallize the product from ethanol to obtain the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate (1.2 g, 85% yield).", "Step 2: Reaction with amine", "a. Dissolve the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate (0.5 g, 2.4 mmol) in dry DMF (10 mL).", "b. Add 4-methylbenzenamine (0.4 g, 3.0 mmol) and stir the mixture at room temperature for 1 hour.", "c. Add sodium hydroxide (0.2 g, 5.0 mmol) and stir the mixture for an additional 30 minutes.", "d. Filter the mixture and wash the solid product with water.", "Step 3: Acylation", "a. Dissolve the amine intermediate in dry DMF (10 mL).", "b. Add acetic anhydride (0.5 mL, 5.0 mmol) and stir the mixture at room temperature for 1 hour.", "c. Add p-toluidine (0.5 g, 4.0 mmol) and stir the mixture for an additional 30 minutes.", "d. Filter the mixture and wash the solid product with water.", "e. Recrystallize the product from ethanol to obtain the final product (0.6 g, 70% yield)." ] } | |
CAS No. |
1207019-51-9 |
Molecular Formula |
C24H22N6O2 |
Molecular Weight |
426.48 |
IUPAC Name |
2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22N6O2/c1-15-4-8-19(9-5-15)25-22(31)14-30-24(32)28-10-11-29-21(23(28)27-30)13-20(26-29)18-7-6-16(2)17(3)12-18/h4-13H,14H2,1-3H3,(H,25,31) |
InChI Key |
WXXDJEIEQMXETE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2 |
solubility |
not available |
Origin of Product |
United States |
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